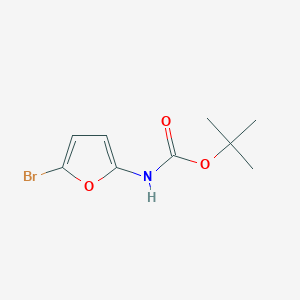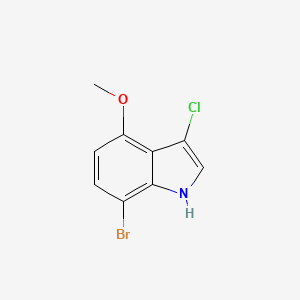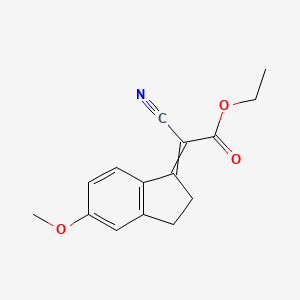![molecular formula C14H12ClN3 B15065889 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chloro and 2-methylbenzyl group, contributes to its diverse pharmacological potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the key starting material.
Addition Reaction: The lithiated intermediate is then reacted with 2-methylbenzyl chloride under controlled conditions to introduce the 2-methylbenzyl group at the 6-position.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the substituents using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups at the 4-position.
Oxidation: Oxidized derivatives of the 2-methylbenzyl group.
Reduction: Reduced forms of the pyrimidine ring or the substituents.
科学的研究の応用
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
作用機序
The mechanism of action of 4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves:
Molecular Targets: The compound targets specific enzymes and proteins, such as kinases, that play crucial roles in cell signaling and regulation.
Pathways Involved: It interferes with pathways like the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress response, leading to reduced inflammation and apoptosis in cancer cells.
Binding Interactions: Molecular docking studies have shown that the compound binds favorably to active residues of target proteins, inhibiting their activity and disrupting cellular processes.
類似化合物との比較
4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrazole ring fused to the pyrimidine core.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine core.
Quinazoline: A fused bicyclic compound with a benzene ring and a pyrimidine ring.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block for synthesizing complex molecules. Its biological activities, particularly in cancer research, highlight its importance as a potential therapeutic agent. Further research and development could lead to new applications and improved understanding of its mechanism of action.
特性
分子式 |
C14H12ClN3 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC名 |
4-chloro-6-[(2-methylphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-4-2-3-5-10(9)6-11-7-12-13(15)16-8-17-14(12)18-11/h2-5,7-8H,6H2,1H3,(H,16,17,18) |
InChIキー |
IQEKAWUEVJNSRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC2=CC3=C(N2)N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)

![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)



![7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)

